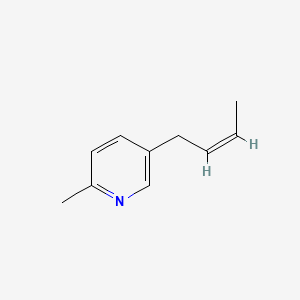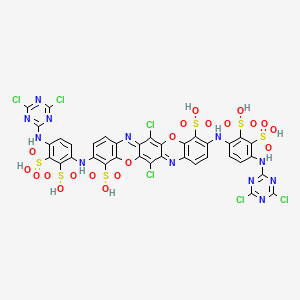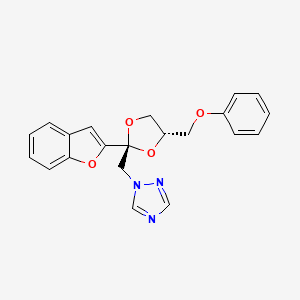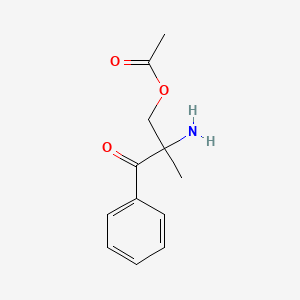
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is a complex organic compound that features a dimethoxytrityl (DMT) protecting group. This compound is primarily used in the field of organic synthesis, particularly in the protection of hydroxyl groups during the synthesis of oligonucleotides. The presence of the dinitroaniline moiety adds to its versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline typically involves multiple steps. The initial step often includes the preparation of the dimethoxytrityl-protected intermediate. This is achieved by reacting dimethoxytrityl chloride with a suitable hydroxyl-containing precursor under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the tetraoxa-hexadecyl chain and the dinitroaniline group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process includes the protection of hydroxyl groups with dimethoxytrityl chloride, followed by the introduction of the tetraoxa-hexadecyl chain through etherification reactions. The final step involves the nitration of the aniline derivative to introduce the dinitro groups.
化学反応の分析
Types of Reactions
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the nitro groups, converting them into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of oligonucleotides and other complex organic molecules.
Biology: Employed in the study of nucleic acids and their interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline involves the protection of hydroxyl groups through the formation of stable dimethoxytrityl ethers. This protection is crucial during the synthesis of oligonucleotides, as it prevents unwanted side reactions. The dinitroaniline moiety can participate in various chemical reactions, providing versatility in synthetic applications.
類似化合物との比較
Similar Compounds
N-(Dimethoxytrityl)-2,4-dinitroaniline: Lacks the tetraoxa-hexadecyl chain, making it less versatile.
N-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-aniline: Lacks the dinitro groups, reducing its reactivity in certain reactions.
Uniqueness
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is unique due to the combination of the dimethoxytrityl protecting group, the tetraoxa-hexadecyl chain, and the dinitroaniline moiety. This combination provides a balance of stability and reactivity, making it highly valuable in synthetic chemistry.
特性
分子式 |
C39H47N3O12 |
|---|---|
分子量 |
749.8 g/mol |
IUPAC名 |
1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-[2-[2-[3-(2,4-dinitroanilino)propoxy]ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C39H47N3O12/c1-48-35-14-9-31(10-15-35)39(30-7-4-3-5-8-30,32-11-16-36(49-2)17-12-32)54-29-34(43)28-53-26-25-52-24-23-51-22-21-50-20-6-19-40-37-18-13-33(41(44)45)27-38(37)42(46)47/h3-5,7-18,27,34,40,43H,6,19-26,28-29H2,1-2H3 |
InChIキー |
KZMGJGAHKFOBQB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


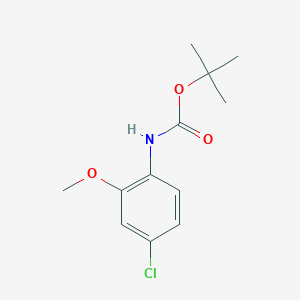

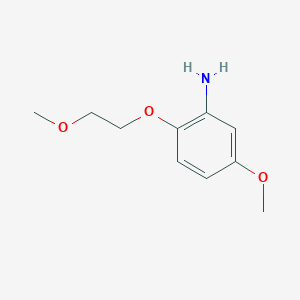

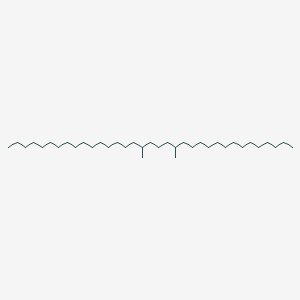
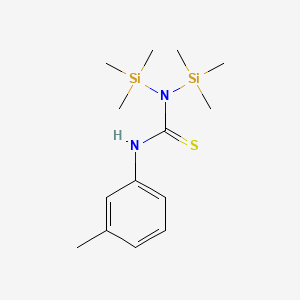

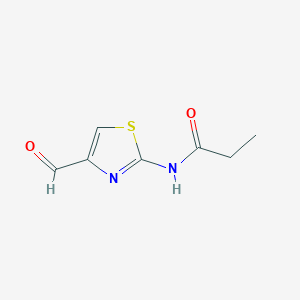
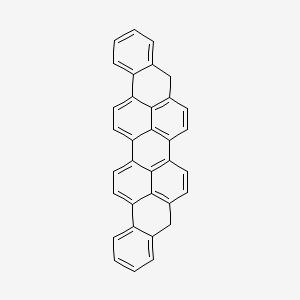
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
